5-(Chloromethyl)-2-methylpyridine
Overview
Description
5-(Chloromethyl)-2-methylpyridine (CMMP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, volatile liquid with a faint odor. CMMP is used in a wide range of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of polymers. It is also used in the production of dyes, inks, and other products. CMMP is a versatile compound with a wide range of applications, and its properties make it an important building block for many different products.
Scientific Research Applications
Pharmaceutical Compound Synthesis
5-(Chloromethyl)-2-methylpyridine is utilized in the synthesis of diverse pharmaceutical compounds. Its reactivity due to the chloromethyl group makes it a valuable intermediate in constructing complex molecules often found in therapeutic agents .
Neonicotinoid Compounds
This compound plays a crucial role in developing new neonicotinoid compounds, which are a class of neuro-active insecticides modeled after nicotine . Their synthesis often requires intermediates that can facilitate the formation of the desired complex structures.
Polymer Research
In polymer science, 5-(Chloromethyl)-2-methylpyridine is used as an initiator for atom transfer radical polymerization (ATRP), leading to polymers with fluorescent properties . This application is significant in creating materials with specific optical characteristics.
Hypercrosslinked Polymers
The compound is involved in the synthesis of hypercrosslinked polymers (HCPs), which have a high surface area and are used for environmental pollution control, catalysis, and energy storage applications . HCPs are notable for their efficient adsorption properties and chemical stability.
properties
IUPAC Name |
5-(chloromethyl)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEBRYJZUMDNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480765 | |
Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylpyridine | |
CAS RN |
52426-66-1 | |
Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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